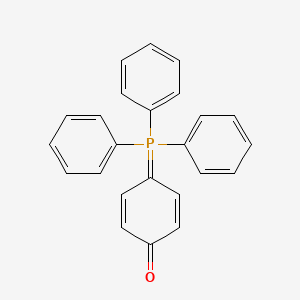
2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- is an organic compound with the molecular formula C24H19OP It is known for its unique structure, which includes a cyclohexadienone ring substituted with a triphenylphosphoranylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- typically involves the reaction of 2,5-cyclohexadien-1-one with triphenylphosphine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoranylidene group. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often facilitated by the use of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol ring.
Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexadienone derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nature.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- involves its ability to act as an electrophile due to the presence of the electron-withdrawing phosphoranylidene group. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
2,5-Cyclohexadien-1-one, 4-diazo-: Another derivative of cyclohexadienone with a diazo group instead of the phosphoranylidene group.
2,5-Cyclohexadien-1-one, 2,4,4-trimethoxy-: A compound with methoxy groups instead of the phosphoranylidene group.
Uniqueness
2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct reactivity and properties compared to other cyclohexadienone derivatives. This makes it particularly useful in specific synthetic applications and research contexts.
特性
CAS番号 |
102753-96-8 |
|---|---|
分子式 |
C24H19OP |
分子量 |
354.4 g/mol |
IUPAC名 |
4-(triphenyl-λ5-phosphanylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C24H19OP/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
InChIキー |
TXENINYJROZVLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=C2C=CC(=O)C=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



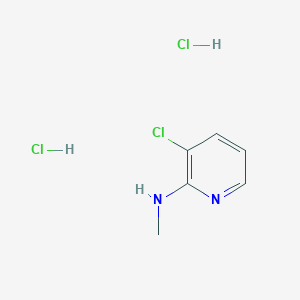
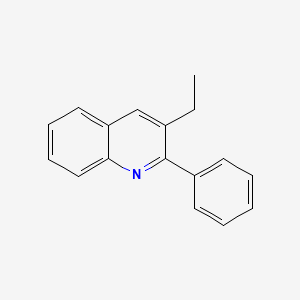

![7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B14066808.png)
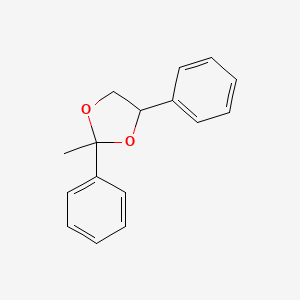
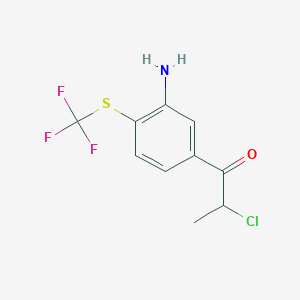
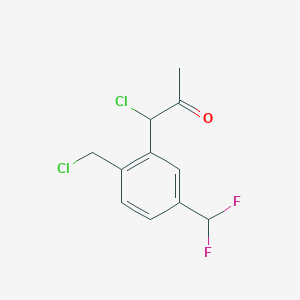
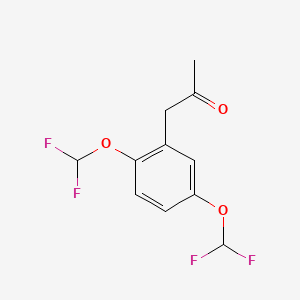

![{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B14066850.png)

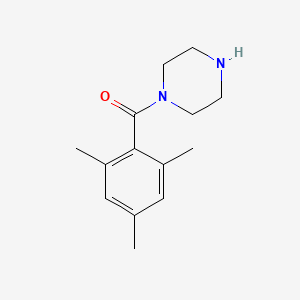
![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-](/img/structure/B14066869.png)
